2-Bromo-5-chloro-1-fluoro-3-nitrobenzene
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Overview
Description
2-Bromo-5-chloro-1-fluoro-3-nitrobenzene is an aromatic compound with the molecular formula C6H2BrClFNO2 It is characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Sequential introduction of bromine, chlorine, and fluorine atoms through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-1-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation states of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Major Products
Aminated Derivatives: Reduction of the nitro group results in the formation of amine derivatives.
Substituted Benzene Derivatives: Various substituted products depending on the reagents used in substitution reactions.
Scientific Research Applications
2-Bromo-5-chloro-1-fluoro-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-fluoro-3-nitrobenzene
- 2-Bromo-1-fluoro-4-nitrobenzene
- 1-Bromo-3-chloro-4-fluoro-5-nitrobenzene
Uniqueness
2-Bromo-5-chloro-1-fluoro-3-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .
Properties
Molecular Formula |
C6H2BrClFNO2 |
---|---|
Molecular Weight |
254.44 g/mol |
IUPAC Name |
2-bromo-5-chloro-1-fluoro-3-nitrobenzene |
InChI |
InChI=1S/C6H2BrClFNO2/c7-6-4(9)1-3(8)2-5(6)10(11)12/h1-2H |
InChI Key |
QWXZWSZCKBJJID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)Cl |
Origin of Product |
United States |
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